molecular formula C9H12N2O2 B3260122 2-(4-Nitrophenyl)propan-2-amine CAS No. 3276-37-7

2-(4-Nitrophenyl)propan-2-amine

Cat. No.: B3260122
CAS No.: 3276-37-7
M. Wt: 180.2 g/mol
InChI Key: HHLRHCXMURYDHN-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)propan-2-amine is a tertiary amine characterized by a para-nitrophenyl group attached to a propan-2-amine backbone (structure: (4-NO₂C₆H₄)C(CH₃)₂NH₂). The compound’s tertiary amine structure and nitro substitution make it a candidate for applications in medicinal chemistry and materials science, though its specific biological or physicochemical data remain unreported in the reviewed literature.

Properties

IUPAC Name

2-(4-nitrophenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,10)7-3-5-8(6-4-7)11(12)13/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLRHCXMURYDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)propan-2-amine typically involves the nitration of a suitable precursor followed by amination. One common method starts with the nitration of 4-nitroacetophenone to form 4-nitro-α-methylstyrene, which is then subjected to reductive amination to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and amination under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2-(4-aminophenyl)propan-2-amine.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-Nitrophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric effects of substituents on the phenyl ring significantly alter the properties of propan-2-amine derivatives. Key comparisons include:

Compound Substituent Electronic Effect Molecular Weight (g/mol) Key Properties/Activity
2-(4-Nitrophenyl)propan-2-amine -NO₂ Strong electron-withdrawing ~180 (calculated) Hypothesized low basicity, polar
1-(4-Methoxyphenyl)propan-2-amine -OCH₃ Electron-donating 165 Higher basicity; controlled substance (4-methoxyamphetamine)
2-[4-(Trifluoromethyl)phenyl]propan-2-amine -CF₃ Electron-withdrawing 203 Enhanced lipophilicity (LogP ~2)
2-(4-Ethylphenyl)propan-2-amine -C₂H₅ Electron-donating 163.26 Liquid state; used in polymer synthesis

Key Observations :

  • Nitro vs. Methoxy : The nitro group reduces basicity and increases polarity compared to methoxy, which enhances solubility in polar solvents but may limit membrane permeability .
  • Nitro vs.
Structural Modifications: Spacer Groups

The presence of an ethyl linker between the aromatic ring and amine (e.g., N-[2-(4-nitrophenyl)ethyl]propan-2-amine ) introduces conformational flexibility, altering binding affinity in biological systems. Compared to the target compound (direct phenyl-amine linkage), the ethyl spacer:

  • Increases molecular weight (C₁₁H₁₆N₂O₂ vs. C₉H₁₂N₂O₂).
Physicochemical Properties
Property This compound 2-(4-Ethylphenyl)propan-2-amine 1-(4-Methoxyphenyl)propan-2-amine
State (predicted) Solid Liquid Liquid or low-melting solid
Solubility Moderate in polar solvents High in organic solvents High in alcohols, ethers
Basicity (pKa) Low (nitro deprotonates amine) Moderate High (methoxy stabilizes protonated form)

Biological Activity

2-(4-Nitrophenyl)propan-2-amine, also known as 4-nitro-2-isopropyl-aniline, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.

Chemical Structure

The chemical formula for this compound is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 180.20 g/mol. The structure features a propan-2-amine backbone with a para-nitrophenyl group, which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that compounds with nitrophenyl groups often exhibit antimicrobial properties. For instance, derivatives of nitrophenyl amines have been reported to possess significant antibacterial activity against various strains of bacteria .
  • Anticancer Potential :
    • Research indicates that certain nitro-substituted anilines can act as prodrugs that release active agents under specific conditions (e.g., hypoxic environments typical in tumors). This property may enhance their efficacy in targeting cancer cells while minimizing effects on normal cells .
  • Inhibition of Enzymatic Activity :
    • The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, it has been noted for its ability to inhibit O6-alkylguanine-DNA alkyltransferase (AGT), an enzyme that repairs DNA damage in cancer cells, thereby sensitizing them to chemotherapy .

The biological activity of this compound is largely attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive species that can interact with cellular macromolecules such as DNA and proteins .
  • Interference with Cellular Processes : By inhibiting key enzymes involved in DNA repair and cellular proliferation, the compound may disrupt normal cellular processes, leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antibacterial Studies :
    • A study evaluating various nitrophenyl amines demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
  • Cancer Research :
    • In vitro studies showed that the compound enhanced the cytotoxic effects of conventional chemotherapeutics in AGT-expressing cancer cell lines. This suggests a synergistic effect when used in combination therapies, particularly under hypoxic conditions where the compound is activated .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against E. coli and S. aureus
AnticancerEnhances sensitivity to chemotherapeutics
Enzyme InhibitionInhibits O6-alkylguanine-DNA alkyltransferase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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